molecular formula C12H10N4O3 B11041445 5-(2,6-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(2,6-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11041445
M. Wt: 258.23 g/mol
InChI Key: VHGKADRKNFEPNV-UHFFFAOYSA-N
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Description

3-METHOXY-2-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER is a complex organic compound that belongs to the class of oxadiazolopyrazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes an oxadiazole ring fused to a pyrazine ring, imparts distinctive chemical and physical properties that make it valuable for scientific research and industrial applications .

Preparation Methods

The synthesis of 3-METHOXY-2-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER involves several steps. One common method includes the reaction of 2-acetyl-substituted precursors with selenium dioxide (SeO2), followed by a reaction with 3,4-diaminofurazan . This method is effective in constructing the oxadiazolopyrazine scaffold with high yield and purity. Industrial production methods often involve large-scale reactions under controlled conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

3-METHOXY-2-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction . Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as an antiproliferative agent against cancer cells, particularly breast and prostate cancer cells . In medicine, its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Additionally, it is used in the development of high-energy materials and organic electronics .

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

5-(2,6-dimethoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C12H10N4O3/c1-17-8-4-3-5-9(18-2)10(8)7-6-13-11-12(14-7)16-19-15-11/h3-6H,1-2H3

InChI Key

VHGKADRKNFEPNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NC3=NON=C3N=C2

Origin of Product

United States

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